N-メチル-N-(2-オキソ-2-(3-(ピロリジン-1-イルメチル)-1,4-チアゼパン-4-イル)エチル)メタンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

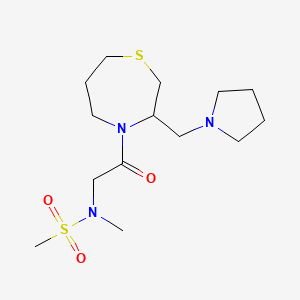

N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide is a compound with a complex chemical structure, which encompasses multiple functional groups

科学的研究の応用

Chemistry

The compound is used as a reagent in organic synthesis to explore new chemical reactions and pathways. Its unique functional groups make it an interesting subject for studying reaction mechanisms and developing novel synthesis methods.

Biology

In biological research, the compound is investigated for its interactions with various biomolecules and potential as a biochemical probe. Researchers study its effects on cellular processes, protein interactions, and enzyme activities.

Medicine

The compound’s structure suggests potential pharmaceutical applications. Researchers explore its efficacy as a therapeutic agent, investigating its potential to act as an inhibitor or modulator of biological targets.

Industry

In industrial applications, the compound can be used in the development of materials, such as polymers and catalysts. Its unique properties are leveraged to improve product performance and efficiency.

準備方法

Synthetic Routes and Reaction Conditions

Formation of Intermediate Structures: : The preparation begins with the synthesis of intermediate structures, often involving thiazepane and pyrrolidine rings. These structures are synthesized via reactions such as cyclization and amine substitutions.

N-Methylation:

Sulfonamide Formation: : The final step includes forming the methanesulfonamide group. This can be achieved by reacting the intermediate compounds with methanesulfonyl chloride under controlled conditions.

Industrial Production Methods

In industrial settings, the compound is typically produced through large-scale synthesis involving automated processes that ensure precision, efficiency, and reproducibility. Industrial methods prioritize scalability, cost-effectiveness, and adherence to safety and environmental regulations.

化学反応の分析

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions may convert the oxo group into hydroxyl groups.

Substitution: : The compound is capable of undergoing nucleophilic substitution, where functional groups within its structure are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: : Reagents like sodium hydride or alkyl halides facilitate substitution reactions.

Major Products

The major products formed from these reactions can vary but often include derivatives with modified functional groups, such as hydroxylated, sulfonylated, or further methylated structures.

作用機序

The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. These interactions can modulate biochemical pathways, influencing cellular functions and physiological responses. The presence of the thiazepane and pyrrolidine rings is crucial for binding affinity and specificity, driving the compound’s unique mechanisms.

類似化合物との比較

Comparison

Compared to similar compounds, N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide stands out due to its distinct combination of functional groups and ring structures, offering a unique set of chemical and biological properties.

Similar Compounds

N-methyl-N-(2-oxoethyl)methanesulfonamide: : Lacks the thiazepane ring, resulting in different reactivity and biological activity.

N-(2-oxo-2-(1-pyrrolidinylmethyl)-ethyl)methanesulfonamide: : Has a similar backbone but differs in the substitution patterns, leading to varied functional implications.

生物活性

N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide, with CAS number 1421491-34-0, is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide is C14H27N3O3S2, with a molecular weight of 349.5 g/mol. The compound features a thiazepane ring, which is known for its role in various biological activities, particularly in the context of drug design.

| Property | Value |

|---|---|

| CAS Number | 1421491-34-0 |

| Molecular Formula | C₁₄H₂₇N₃O₃S₂ |

| Molecular Weight | 349.5 g/mol |

The biological activity of N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide is primarily linked to its interaction with specific protein targets involved in cellular pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors, potentially influencing pathways related to cancer proliferation and apoptosis.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide can serve as potent inhibitors of murine double minute 2 (MDM2), a key regulator in the p53 signaling pathway. For instance, a related compound was shown to bind MDM2 with high affinity (IC50 = 6.4 nM), resulting in significant tumor growth inhibition in xenograft models when administered at appropriate doses .

Case Study: MDM2 Inhibition

In a study investigating the antitumor efficacy of related compounds, it was found that:

| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| Compound 39 | 100 | 86% regression |

| Compound 55 | 100 | 87% regression |

| Compound 56 | 100 | Moderate inhibition |

These results indicate that while some derivatives show promising antitumor effects, the specific compound may require further optimization for enhanced efficacy.

Pharmacokinetics

The pharmacokinetic profile of N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide has not been extensively reported; however, studies on similar compounds suggest that modifications to lipophilicity and molecular weight can significantly affect absorption and bioavailability. Strategies such as fluorine substitution or altering the basicity of nitrogen atoms may improve tissue penetration and overall pharmacological effectiveness .

特性

IUPAC Name |

N-methyl-N-[2-oxo-2-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3S2/c1-15(22(2,19)20)11-14(18)17-8-5-9-21-12-13(17)10-16-6-3-4-7-16/h13H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIZBPSMFNQZJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCSCC1CN2CCCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。